4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide
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Overview
Description
4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide is a synthetic organic compound that features a bromine atom, a cyano group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide typically involves multi-step organic reactions. One possible route could involve the bromination of a suitable benzamide precursor, followed by the introduction of the cyano and methoxy groups through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, it may be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-hydroxybenzamide: Lacks the cyano and methoxy groups.
N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide: Lacks the bromine atom.
4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)benzamide: Lacks the hydroxyl group.
Uniqueness
The presence of all three functional groups (bromine, cyano, and methoxy) in 4-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-2-hydroxybenzamide makes it unique compared to its similar compounds. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-(2-cyano-1-methoxypropan-2-yl)-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(6-14,7-18-2)15-11(17)9-4-3-8(13)5-10(9)16/h3-5,16H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCLYPURIZFQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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